tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-4-7(5-8)6-11/h7-8H,4-6,11H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACDLXPYQWYTZLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90599998 | |

| Record name | tert-Butyl [3-(aminomethyl)cyclobutyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90599998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130369-10-7 | |

| Record name | tert-Butyl [3-(aminomethyl)cyclobutyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90599998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate: A Core Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of tert-butyl (3-(aminomethyl)cyclobutyl)carbamate, a bifunctional molecule increasingly recognized for its pivotal role as a structural motif in contemporary medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the foundational basic properties of this compound, offering not just data, but a field-proven perspective on its synthesis, characterization, and strategic application, particularly as a rigid linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).

Molecular Overview and Physicochemical Profile

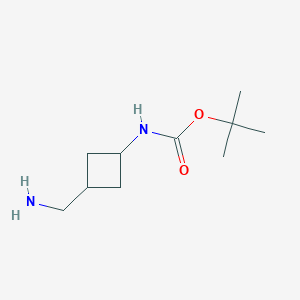

This compound (Figure 1) is a diamine derivative where one amino group is protected by a tert-butoxycarbonyl (Boc) group and the other is a primary aminomethyl substituent attached to a cyclobutane ring. This unique architecture imparts a combination of stability, reactivity, and conformational rigidity, making it a valuable building block in the synthesis of complex pharmaceutical agents.

Figure 1: Chemical Structure of this compound

A 2D representation of this compound.

Table 1: Core Physicochemical Properties

| Property | Value | Source/Comment |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [1][2] |

| Molecular Weight | 200.28 g/mol | [1][2] |

| CAS Number | 130369-10-7 (isomer non-specific) 1214727-57-7 (trans-isomer) | [1] |

| Appearance | White to off-white solid | General observation from suppliers. |

| Predicted pKa | ~10.5 (for the primary amine) | Estimated based on similar primary amines. The carbamate nitrogen is non-basic. |

| Predicted XLogP3 | 0.8 | [2] |

Solubility Profile

Table 2: Qualitative and Analog-Based Solubility

| Solvent | Solubility | Rationale and Experimental Insight |

| Water | Sparingly soluble to insoluble | The hydrophobic cyclobutane and tert-butyl groups limit aqueous solubility.[3] |

| Methanol, Ethanol | Soluble | Polar protic solvents capable of hydrogen bonding with the amine and carbamate moieties.[3] |

| Dichloromethane (DCM), Chloroform | Soluble | Effective at dissolving a wide range of organic compounds. |

| Dimethyl Sulfoxide (DMSO) | Soluble (up to 100 mg/mL for analogs) | A highly polar aprotic solvent, excellent for creating stock solutions.[3] |

| Ethyl Acetate | Moderately Soluble | Useful as an extraction and chromatography solvent. |

| Hexanes, Heptane | Insoluble | Non-polar solvents are generally poor choices for this compound. |

Protocol 1: Experimental Determination of Thermodynamic Solubility (Shake-Flask Method)

This protocol outlines a standardized procedure to quantitatively determine the solubility of this compound in various solvents.

-

Preparation: Add an excess amount of the solid compound to a series of sealed vials, each containing a different solvent of interest. Ensure a visible amount of undissolved solid remains.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: Allow the vials to stand, permitting the excess solid to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Quantification: Dilute the filtered supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a calibrated analytical method, such as HPLC-UV or LC-MS.

Stability Profile

The chemical stability of this compound is primarily dictated by the lability of the Boc protecting group. Understanding its stability is critical for its proper handling, storage, and use in chemical synthesis.

-

pH Stability: The Boc group is notoriously sensitive to acidic conditions.[3] Exposure to strong acids (e.g., trifluoroacetic acid, HCl) will rapidly cleave the carbamate, yielding the free diamine, carbon dioxide, and isobutylene. It is generally stable under neutral and basic conditions.[3]

-

Thermal Stability: While generally stable at ambient temperatures, prolonged exposure to high temperatures (typically > 85-90 °C) can induce thermal decomposition of the Boc group.[3]

-

Storage: For long-term storage, it is recommended to keep the compound in a tightly sealed container at 2-8 °C, protected from light and moisture.[4]

Synthesis and Purification

While a specific, peer-reviewed synthesis for this compound is not widely published, its synthesis can be logically deduced from established organic chemistry principles and synthetic routes for analogous compounds. A plausible synthetic strategy would involve the selective mono-Boc protection of a suitable diamine precursor.

Figure 2: Plausible Retrosynthetic Analysis

Sources

An In-depth Technical Guide to tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate

Foreword: The Strategic Importance of Bifunctional Linkers in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel therapeutic modalities has led to the ascendancy of targeted protein degradation. This strategy, exemplified by the development of Proteolysis Targeting Chimeras (PROTACs), offers a paradigm shift from traditional occupancy-based inhibition to the catalytic removal of disease-causing proteins. At the heart of every PROTAC lies a critical component: the linker. This bifunctional scaffold, while seemingly a simple connector, exerts profound influence over the ternary complex formation, pharmacokinetics, and ultimate efficacy of the degrader molecule. The judicious selection and synthesis of these linkers are, therefore, of paramount importance.

This guide provides a comprehensive technical overview of tert-butyl (3-(aminomethyl)cyclobutyl)carbamate, a versatile building block and linker precursor that has garnered significant interest in the design of novel therapeutics. Its unique structural features, combining a conformationally constrained cyclobutane ring with differentially protected diamine functionalities, offer a compelling platform for the construction of sophisticated molecular architectures. Herein, we will delve into its chemical identity, synthesis, purification, and application, providing researchers, scientists, and drug development professionals with the foundational knowledge to effectively leverage this valuable synthetic tool.

Compound Identification and Physicochemical Properties

This compound is a diamine derivative where one of the amino groups is protected by a tert-butoxycarbonyl (Boc) group. This strategic protection allows for selective functionalization of the free primary amine, making it an invaluable intermediate in multistep syntheses.

CAS Number: 130369-10-7 refers to the mixture of stereoisomers.[1][2] It is important to note that the stereochemistry of the cyclobutane ring can significantly impact the biological activity of the final molecule. The cis and trans isomers are distinct chemical entities and may have different CAS numbers. For instance, the trans-isomer is registered under CAS number 1214727-57-7.[3]

Molecular Formula: C₁₀H₂₀N₂O₂[3]

Molecular Weight: 200.28 g/mol [3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Appearance | White to off-white solid | |

| Boiling Point (Predicted) | 307.4 ± 11.0 °C | [2] |

| Density (Predicted) | 1.04 ± 0.1 g/cm³ | [2] |

| pKa (Predicted) | 12.46 ± 0.40 | [2] |

| Storage Temperature | 2-8°C, protected from light | [2] |

Synthesis and Purification: A Protocol Rooted in Self-Validation

The synthesis of this compound typically involves the mono-Boc protection of 3-(aminomethyl)cyclobutane-1-methanamine. The key to a successful and reproducible synthesis lies in controlling the stoichiometry to favor the formation of the mono-protected product over the di-protected byproduct.

Causality Behind Experimental Choices

The choice of a large excess of the starting diamine is a critical parameter. This strategy leverages Le Chatelier's principle to drive the reaction towards the desired mono-substituted product. By ensuring the Boc-anhydride is the limiting reagent, the probability of a second protection event on the same molecule is significantly reduced. The selection of a suitable solvent system, such as a mixture of dioxane and water or dichloromethane, is also crucial for maintaining the solubility of both the reactants and the intermediate salt forms.

Detailed Step-by-Step Methodology: Synthesis

The following protocol is a representative method for the synthesis of this compound.

Materials:

-

3-(Aminomethyl)cyclobutane-1-methanamine dihydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH)

-

Dioxane

-

Water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 3-(aminomethyl)cyclobutane-1-methanamine dihydrochloride (1.0 equivalent) in a 1:1 mixture of dioxane and water.

-

Basification: Cool the solution to 0 °C in an ice bath and slowly add a solution of sodium hydroxide (2.2 equivalents) in water. Stir the mixture for 15 minutes. The sodium hydroxide serves to neutralize the hydrochloride salt and liberate the free diamine.

-

Boc Protection: To the cold solution, add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dioxane dropwise over 1 hour. The slow addition helps to maintain a low concentration of the Boc anhydride, further favoring mono-protection.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Workup: Once the reaction is complete, remove the dioxane under reduced pressure. Add water to the residue and extract the aqueous layer with ethyl acetate (3 x volumes). The organic layers contain the desired product.

-

Washing: Combine the organic extracts and wash with brine to remove any remaining water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification: Ensuring High Fidelity for Downstream Applications

The crude product will likely contain a mixture of the desired mono-Boc protected diamine, some unreacted diamine, and a small amount of the di-Boc protected byproduct. Purification is typically achieved by silica gel column chromatography.

Column Chromatography Protocol:

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient elution is typically employed, starting with a non-polar solvent system and gradually increasing the polarity. A common gradient is dichloromethane (DCM) with an increasing percentage of methanol (MeOH). To prevent the basic amine from streaking on the acidic silica gel, it is advisable to add a small amount of a basic modifier, such as triethylamine (0.5-1%) or ammonium hydroxide, to the mobile phase.

-

Elution Profile: The di-Boc protected compound, being less polar, will elute first, followed by the desired mono-Boc product. The more polar unreacted diamine will remain on the column or elute at a much higher solvent polarity.

-

Fraction Analysis: Fractions should be collected and analyzed by TLC to identify those containing the pure product.

-

Final Step: The pure fractions are combined and the solvent is removed under reduced pressure to afford this compound as a solid.

Spectroscopic Characterization: Verifying the Molecular Identity

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~4.8-5.2 (br s, 1H, NH -Boc), ~3.1-3.3 (m, 2H, CH ₂-NHBoc), ~2.6-2.8 (m, 2H, CH ₂-NH₂), ~1.8-2.2 (m, 5H, cyclobutyl protons), 1.44 (s, 9H, C(C H₃)₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~156.0 (C=O, carbamate), ~79.0 (O-C (CH₃)₃), ~45.0 (CH₂-NHBoc), ~44.0 (CH₂-NH₂), ~35-40 (cyclobutyl CH), ~30-35 (cyclobutyl CH₂), 28.4 (C(C H₃)₃) |

| Mass Spectrometry (ESI+) | m/z: 201.16 ([M+H]⁺), 145.12 ([M-C₄H₈+H]⁺), 101.10 ([M-Boc+H]⁺) |

Applications in Drug Discovery: A Versatile Linker for PROTAC Synthesis

The primary application of this compound in drug discovery is as a bifunctional linker in the synthesis of PROTACs.[4][5] The cyclobutane scaffold provides a degree of conformational rigidity that can be advantageous in positioning the two ends of the PROTAC for optimal ternary complex formation.

The Role in PROTAC Design and Synthesis

A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. This compound serves as a precursor to the linker component.

The synthetic utility of this compound lies in the orthogonal reactivity of its two amino groups. The free primary amine can be readily coupled to an activated carboxylic acid of either the POI ligand or the E3 ligase ligand through standard amide bond formation. Following this coupling, the Boc protecting group can be removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) to reveal the second primary amine. This newly deprotected amine is then available for coupling to the other ligand, completing the synthesis of the PROTAC.

Experimental Workflow: Incorporation into a PROTAC Molecule

The following diagram illustrates a generalized workflow for the incorporation of the (3-(aminomethyl)cyclobutyl)carbamate linker into a PROTAC.

Caption: Generalized workflow for PROTAC synthesis.

Conclusion: A Key Building Block for Future Therapeutics

This compound represents a valuable and versatile tool in the arsenal of the modern medicinal chemist. Its well-defined structure, coupled with the reliability of Boc protection chemistry, provides a robust platform for the synthesis of complex molecules, particularly in the rapidly evolving field of targeted protein degradation. The insights and protocols detailed in this guide are intended to empower researchers to confidently and effectively utilize this important building block in their pursuit of novel therapeutics. As our understanding of the intricate structure-activity relationships of PROTACs continues to grow, the demand for well-characterized and strategically designed linkers such as this will undoubtedly increase.

References

- PubChem. tert-Butyl (trans-3-amino-3-methylcyclobutyl)

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. rsc.org [rsc.org]

- 3. WO2020041331A1 - Proteolysis targeting chimeric (protac) compound with e3 ubiquitin ligase binding activity and targeting alpha-synuclein protein for treating neurodegenerative diseases - Google Patents [patents.google.com]

- 4. protacpatentdb.com [protacpatentdb.com]

- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate chemical structure

An In-depth Technical Guide on tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of this compound, a pivotal molecular scaffold in contemporary drug discovery. We will explore its chemical architecture, synthesis, and critical role as a constrained diamine surrogate. This document offers detailed experimental insights and contextualizes its application in advanced therapeutic modalities, such as Proteolysis Targeting Chimeras (PROTACs), to equip researchers with actionable knowledge for their development pipelines.

The Strategic Advantage of Rigid Scaffolds in Medicinal Chemistry

The imperative in modern drug design is to achieve high target affinity and selectivity. Conformationally constrained molecular building blocks are instrumental in this endeavor. The cyclobutane moiety, a four-membered carbocycle, presents a spatially defined and rigid framework. This rigidity minimizes the entropic penalty upon binding to a biological target, a well-established strategy for enhancing potency.

This compound capitalizes on this principle by presenting two essential functional groups—a primary amine (protected as a tert-butoxycarbonyl, or Boc, carbamate) and an aminomethyl group—on this rigid cyclobutane core. This distinct 1,3-disubstituted pattern offers a stereochemically defined vector for molecular elaboration, making it a highly sought-after intermediate in the synthesis of complex therapeutic agents.

Core Structural and Physicochemical Profile

The defining feature of this compound is the cyclobutane ring, which dictates the spatial relationship between the two nitrogen-containing substituents. The molecule exists as two primary stereoisomers, cis and trans, the selection of which is a critical determinant for biological activity in the final drug candidate.

Table 1: Key Physicochemical Properties

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 130369-10-7[1][2] |

| Molecular Formula | C10H20N2O2[3][4] |

| Molecular Weight | 200.28 g/mol [3][4][5] |

| Boiling Point | 307.4±11.0 °C at 760 mmHg |

The Boc protecting group is fundamental to its utility, offering robust protection of the primary amine under a wide array of reaction conditions while being readily cleavable under mild acidic conditions (e.g., trifluoroacetic acid). This orthogonality is crucial for selective chemical manipulations at other sites of the molecule. The aminomethyl group provides a nucleophilic handle for further derivatization.

Synthetic Methodologies and Process Chemistry

The synthesis of this compound is a multi-step process where stereochemical control is paramount. A generalized synthetic paradigm is outlined below, emphasizing the core transformations.

Retrosynthetic Analysis and Key Transformations

A logical retrosynthetic disconnection traces the molecule back to a simpler cyclobutane precursor. The synthesis generally involves the sequential introduction and functionalization of the two nitrogen-containing groups.

Caption: A generalized workflow for the synthesis of the title compound.

Illustrative Experimental Protocol

Disclaimer: This protocol is for informational purposes only and should be adapted by qualified chemists.

Step 1: Boc-Protection of a Precursor Amine. A cyclobutane derivative bearing a primary amine is dissolved in a suitable solvent (e.g., dichloromethane). A base (e.g., triethylamine) is added, followed by the slow addition of di-tert-butyl dicarbonate ((Boc)2O). The reaction is stirred to completion and worked up to yield the Boc-protected intermediate.

Step 2: Functional Group Interconversion. The functional group at the 3-position is converted to a suitable precursor for the aminomethyl group. For instance, a hydroxyl group can be converted to a good leaving group (e.g., a tosylate or mesylate) using the corresponding sulfonyl chloride.

Step 3: Introduction of the Second Nitrogen. The activated intermediate is then subjected to nucleophilic substitution with a nitrogen source, such as sodium azide, to form an azido-cyclobutane derivative.

Step 4: Reduction to the Final Product. The azide is reduced to the primary amine via catalytic hydrogenation (e.g., H2, Pd/C) or other standard reduction methods (e.g., Staudinger reaction).

Purification and Characterization: The final product is purified, typically by column chromatography, to isolate the desired stereoisomer. The structure and purity are confirmed using NMR, MS, and IR spectroscopy.

High-Impact Applications in Drug Discovery

The constrained nature of the cyclobutane scaffold is a key asset in designing molecules with superior pharmacological profiles.

A Constrained Diamine Bioisostere

The 1,3-diamine motif is a common pharmacophore. Replacing a flexible aliphatic diamine with the rigid cyclobutane core of this compound can confer several advantages:

-

Enhanced Potency: Pre-organization of the pharmacophoric elements in a bioactive conformation reduces the entropic cost of binding.

-

Improved Selectivity: The well-defined geometry can favor binding to the intended target over structurally related off-targets.

-

Optimized ADME Properties: The carbocyclic core can improve metabolic stability and other pharmacokinetic parameters.

A Key Building Block for PROTACs

A significant and cutting-edge application is in the construction of PROTACs.[6][7][8] These molecules induce the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system.[6][7][8] The linker connecting the target-binding and E3 ligase-binding moieties is crucial for the PROTAC's efficacy. The rigid cyclobutane scaffold can serve as an integral part of this linker, providing precise control over the distance and orientation of the two binding elements.[6][7][8]

Caption: Logical relationship of the compound as a linker in PROTAC-mediated protein degradation.

Future Outlook

This compound is more than just a chemical intermediate; it is a strategic tool for addressing key challenges in drug discovery. Its unique combination of conformational rigidity and synthetic versatility ensures its continued relevance in the design of next-generation therapeutics. As the field moves towards more complex and targeted modalities, the demand for such precisely engineered building blocks is expected to grow.

References

- PubChem. tert-Butyl (trans-3-amino-3-methylcyclobutyl)carbamate.

- Crysdot LLC. tert-Butyl (3-(aminomethyl)cyclobutyl)

Sources

- 1. 130369-10-7|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | 130369-10-7 [amp.chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. 1214727-57-7|tert-Butyl (trans-3-(aminomethyl)cyclobutyl)carbamate|BLD Pharm [bldpharm.com]

- 5. Tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate | C10H20N2O2 | CID 71280569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate molecular weight

An In-Depth Technical Guide: tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate

Abstract

This technical guide provides a comprehensive analysis of this compound, a bifunctional building block of increasing significance in modern medicinal chemistry. We will delve into its core molecular and chemical properties, outline a foundational synthetic methodology, and explore its principal application as a versatile linker in the development of Proteolysis Targeting Chimeras (PROTACs). The unique structural rigidity of the cyclobutane core, combined with the orthogonal reactivity of its two amine functionalities, makes this compound an invaluable tool for drug discovery professionals. This document is intended to serve as a practical resource, providing not only theoretical grounding but also actionable experimental protocols and workflows.

Core Molecular Profile

This compound is a carbamate-protected diamine featuring a cyclobutane scaffold. Its utility is derived from the presence of a free primary amine, which is available for immediate chemical modification, and a second amine protected by a tert-butyloxycarbonyl (Boc) group. This Boc group is stable under a variety of reaction conditions but can be selectively removed under acidic conditions, allowing for sequential, controlled synthetic transformations.

The compound exists as cis and trans isomers, which can have significant implications for the spatial arrangement of molecules synthesized from them. It is crucial for researchers to use the correct isomer for their specific application.

| Property | Data | Source(s) |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [1][2][3] |

| Molecular Weight | 200.28 g/mol | [1][2][3][4] |

| CAS Number | 130369-10-7 (isomer unspecified) | [5][6] |

| 1214727-57-7 (trans isomer) | [1][2][3] | |

| IUPAC Name | tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate | |

| Common Synonyms | 3-(Aminomethyl)-1-(Boc-amino)cyclobutane | [6] |

| Boiling Point | 307.4 ± 11.0 °C at 760 mmHg | |

| Storage Conditions | 2-8°C, inert atmosphere, protect from light | [1] |

The Chemistry and Synthesis of a Bifunctional Building Block

The synthetic value of this molecule is anchored in the differential reactivity of its two amine groups, a classic example of using a protecting group strategy. The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry.[7][8]

Causality of the Boc Group: The Boc group is sterically bulky and electronically deactivating, rendering the nitrogen atom it protects significantly less nucleophilic. It is stable to basic, hydrogenolytic, and mildly nucleophilic conditions, yet it can be quantitatively cleaved under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid in an organic solvent) via a carbocationic mechanism. This predictable stability and lability are why it is chosen for multi-step synthetic routes.

Protocol 2.1: Synthesis via Mono-Protection of a Diamine Precursor

The most direct method for preparing the title compound is the selective mono-protection of the corresponding diamine, 3-(aminomethyl)cyclobutanamine. The key to achieving high yields of the mono-protected product over the di-protected byproduct is to use an excess of the starting diamine, which ensures that the protecting group reagent is the limiting reactant.

Step-by-Step Methodology:

-

Dissolution: Dissolve 3-(aminomethyl)cyclobutanamine (5.0 equivalents) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M).

-

Cooling: Cool the solution to 0 °C in an ice-water bath to moderate the reaction rate and improve selectivity.

-

Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 equivalent) in the same solvent dropwise over 1-2 hours with vigorous stirring. The slow addition is critical to minimize local high concentrations of Boc₂O, which would favor di-protection.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight (12-18 hours).

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS to confirm the consumption of Boc₂O.

-

Workup: Concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution to remove unreacted starting material and any acidic impurities.

-

Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of methanol in dichloromethane, to isolate the desired mono-Boc protected product.

Caption: Synthesis of the title compound via selective mono-protection.

Core Application: A Rigid Linker for PROTAC Development

The most prominent and impactful application of this compound is as a building block for linkers in Proteolysis Targeting Chimeras (PROTACs).[3][9] PROTACs are heterobifunctional molecules that represent a revolutionary paradigm in drug discovery.[3] They function by simultaneously binding to a target protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of the target protein.

A PROTAC molecule consists of three parts: a ligand for the target protein, a ligand for an E3 ligase (e.g., Cereblon or VHL), and a linker connecting them. The linker is not merely a spacer; its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy, influencing the stability and geometry of the ternary complex (Target–PROTAC–E3 Ligase).

The cyclobutane core of this compound provides a semi-rigid scaffold that can help to pre-organize the attached ligands in a defined spatial orientation, which can be advantageous for optimizing ternary complex formation compared to more flexible alkyl chains.

Caption: General structure of a Proteolysis Targeting Chimera (PROTAC).

Exemplary Protocol: A Stepwise PROTAC Synthesis Workflow

This protocol describes a validated, self-contained workflow for synthesizing a hypothetical PROTAC using this compound as the core linker component.

Workflow Overview:

-

Step A: Couple an E3 ligase ligand (with a carboxylic acid handle) to the free primary amine of the title compound.

-

Step B: Deprotect the Boc group to reveal the second amine.

-

Step C: Couple the target protein ligand (with a suitable reactive handle) to the newly exposed amine.

Step-by-Step Methodology:

Step A: Coupling of VHL Ligand

-

Activation: In an inert atmosphere, dissolve the VHL ligand-carboxylic acid (1.0 eq) in anhydrous DMF. Add a peptide coupling reagent such as HATU (1.1 eq) and a non-nucleophilic base such as DIPEA (2.5 eq). Stir for 15 minutes at room temperature to form the activated ester.

-

Coupling: Add a solution of tert-butyl (trans-3-(aminomethyl)cyclobutyl)carbamate (1.2 eq) in anhydrous DMF to the activated ester solution.

-

Reaction: Stir the reaction mixture at room temperature for 4-6 hours until LC-MS analysis indicates completion.

-

Purification: Purify the resulting conjugate by preparative HPLC to yield the VHL-linker intermediate.

Step B: Boc Deprotection

-

Dissolution: Dissolve the VHL-linker intermediate (1.0 eq) in dichloromethane (DCM).

-

Cleavage: Add trifluoroacetic acid (TFA, 10-20 equivalents, typically 20% v/v in DCM).

-

Reaction: Stir at room temperature for 1-2 hours. Monitor by LC-MS for the disappearance of the starting material.

-

Removal of Acid: Co-evaporate the solvent and excess TFA with toluene under reduced pressure (repeat 3 times) to yield the crude amine salt. This product is often used directly in the next step.

Step C: Coupling of Target Ligand

-

Final Coupling: Dissolve the crude amine salt from Step B in anhydrous DMF. Add the target protein ligand (e.g., an activated ester or a carboxylic acid, 1.0 eq), a coupling reagent (if starting from the acid, e.g., HATU, 1.1 eq), and DIPEA (3.0-4.0 eq to neutralize the TFA salt and facilitate coupling).

-

Reaction: Stir at room temperature overnight.

-

Final Purification: Purify the final PROTAC molecule using preparative HPLC to obtain the product with high purity. Characterize thoroughly by LC-MS and NMR.

Caption: A three-step workflow for the synthesis of a PROTAC molecule.

Conclusion

This compound is more than a simple chemical reagent; it is a sophisticated molecular tool that enables the construction of complex and highly functional therapeutic candidates. Its pre-defined stereochemistry, the rigid nature of its cyclobutane core, and the orthogonally protected amines provide medicinal chemists with a reliable and versatile building block for exploring chemical space, particularly in the rapidly advancing field of targeted protein degradation. The methodologies and insights provided in this guide serve to underscore its value and facilitate its effective implementation in drug discovery programs.

References

- BLDpharm. tert-Butyl (3-(aminomethyl)cyclobutyl)

- BLDpharm. tert-Butyl (trans-3-(aminomethyl)cyclobutyl)

- ChemicalBook. tert-butyl (3-(aminomethyl)cyclobutyl)

- ChemScene. tert-Butyl (trans-3-(aminomethyl)cyclobutyl)

- Crysdot LLC. tert-Butyl (3-(aminomethyl)cyclobutyl)

- PubChem. Tert-butyl (trans-3-amino-3-methylcyclobutyl)

- MedChemExpress. tert-Butyl (trans-3-(aminomethyl)cyclobutyl)

- MedChemExpress. tert-Butyl (trans-3-(aminomethyl)cyclobutyl)

- BenchChem. The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block for Drug Discovery and Beyond.

- Chem-Impex.

Sources

- 1. 1214727-57-7|tert-Butyl (trans-3-(aminomethyl)cyclobutyl)carbamate|BLD Pharm [bldpharm.com]

- 2. chemscene.com [chemscene.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate | C10H20N2O2 | CID 71280569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 130369-10-7|this compound|BLD Pharm [bldpharm.com]

- 6. This compound | 130369-10-7 [amp.chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemimpex.com [chemimpex.com]

- 9. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the Synthesis of tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate

Abstract

This technical guide provides a comprehensive overview of a robust and stereocontrolled synthetic pathway for tert-butyl (3-(aminomethyl)cyclobutyl)carbamate, a critical bifunctional linker molecule extensively utilized in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, medicinal chemists, and process development scientists, offering a detailed exploration of the synthetic strategy, reaction mechanisms, and step-by-step experimental protocols. The synthesis originates from commercially available cis- or trans-1,3-cyclobutanedicarboxylic acid, ensuring a practical and scalable approach. Key transformations, including a stereoretentive double Curtius rearrangement and a selective mono-Boc protection of the resulting diamine, are discussed in depth, supported by mechanistic insights and references to authoritative literature.

Introduction: The Significance of a Constrained Diamine Linker

The field of targeted protein degradation has witnessed explosive growth, with PROTACs emerging as a powerful therapeutic modality. These heterobifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. The linker connecting the target-binding and E3 ligase-binding moieties plays a pivotal role in the efficacy of a PROTAC, influencing its physicochemical properties, cell permeability, and the spatial orientation of the ternary complex.

This compound has gained prominence as a valuable linker component due to its conformationally restricted cyclobutane core. This rigidity can pre-organize the PROTAC molecule, potentially enhancing binding affinity and cellular activity. The 1,3-disubstituted pattern of the aminomethyl groups provides a defined exit vector for further chemical elaboration. The presence of a Boc-protected amine and a free primary amine offers orthogonal handles for sequential conjugation, making it a versatile building block in PROTAC synthesis.[1]

This guide will delineate a stereospecific synthesis of both the cis and trans isomers of this compound, commencing from the corresponding isomers of 1,3-cyclobutanedicarboxylic acid.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic disconnection of the target molecule reveals the key intermediate, 1,3-bis(aminomethyl)cyclobutane. The selective mono-protection of this diamine with a Boc group would yield the final product. The diamine, in turn, can be envisioned as arising from the corresponding 1,3-cyclobutanedicarboxylic acid. This retrosynthetic strategy is advantageous as both cis- and trans-1,3-cyclobutanedicarboxylic acid are commercially available, providing a direct and stereochemically defined entry point to the synthesis.

Caption: Retrosynthetic analysis of the target molecule.

The critical transformations in the forward synthesis are:

-

Conversion of the dicarboxylic acid to a suitable derivative for the Curtius rearrangement.

-

Execution of a double Curtius rearrangement to form the corresponding diisocyanate, which is then hydrolyzed to the diamine. This reaction is known to proceed with retention of stereochemistry.[2][3][4]

-

Selective mono-Boc protection of the resulting symmetrical diamine.

Synthetic Pathway and Experimental Protocols

The following sections provide a detailed, step-by-step guide for the synthesis of both cis- and trans-tert-butyl (3-(aminomethyl)cyclobutyl)carbamate. The choice of starting material (cis- or trans-1,3-cyclobutanedicarboxylic acid) will determine the stereochemistry of the final product.

Synthesis of 1,3-Bis(aminomethyl)cyclobutane via Double Curtius Rearrangement

The conversion of the dicarboxylic acid to the diamine is efficiently achieved through a double Curtius rearrangement. This reaction proceeds via an acyl azide intermediate, which thermally rearranges to an isocyanate with the loss of nitrogen gas. The isocyanate is then trapped with a nucleophile (in this case, water after workup) to generate the amine.

Caption: Selective mono-Boc protection strategy.

Protocol 2: Synthesis of this compound

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Purity |

| 1,3-Bis(aminomethyl)cyclobutane | 114.19 | ~0.95 | - |

| Methanol, anhydrous | 32.04 | 0.792 | 99.8% |

| Chlorotrimethylsilane (TMSCl) | 108.64 | 0.856 | 98% |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | - | 97% |

| Dichloromethane (DCM) | 84.93 | 1.326 | 99.8% |

| Sodium hydroxide | 40.00 | - | 97% |

Procedure:

-

Mono-hydrochloride Salt Formation: 1,3-Bis(aminomethyl)cyclobutane (1.0 eq) is dissolved in anhydrous methanol and cooled to 0 °C. Freshly distilled chlorotrimethylsilane (1.0 eq) is added dropwise. The reaction of TMSCl with methanol generates one equivalent of HCl in situ. A white precipitate of the mono-hydrochloride salt may form. The mixture is allowed to warm to room temperature and stirred for 30 minutes. [5]

-

Boc Protection: A solution of di-tert-butyl dicarbonate (1.0 eq) in methanol is added to the mixture. The reaction is stirred at room temperature for 1-2 hours.

-

Work-up and Purification: The methanol is removed under reduced pressure. The residue is taken up in water and washed with diethyl ether to remove any di-Boc protected by-product. The aqueous layer is then basified to pH > 12 with a 2N sodium hydroxide solution and extracted with DCM. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Expected Yields and Stereochemical Integrity:

| Step | Transformation | Typical Yield | Stereochemical Outcome |

| 1 | Dicarboxylic acid to Diamine | 60-75% | Retention of stereochemistry |

| 2 | Diamine to Mono-Boc-diamine | 70-85% | No change in stereochemistry |

Conclusion

This technical guide has outlined a practical and stereospecific synthetic route to this compound, a key linker for PROTAC development. By starting from readily available isomers of 1,3-cyclobutanedicarboxylic acid, both cis and trans isomers of the target molecule can be accessed with high stereochemical fidelity. The key transformations, a double Curtius rearrangement and a selective mono-Boc protection, are well-established and scalable reactions. The detailed protocols provided herein should serve as a valuable resource for researchers in the field of targeted protein degradation and medicinal chemistry.

References

- Kamal, A., & Dastagiri, D. (2018). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry, 16(34), 6145-6169. [Link]

- Wikipedia. Curtius rearrangement. [Link]

- The Organic Chemistry Tutor. (2021, December 24). Hofmann Rearrangement and Curtius Reaction Mechanism - Primary Amides & Acid Chlorides to Amines [Video]. YouTube. [Link]

- Servín, F. A., Romero, J. A., Aguirre, G., Grotjahn, D., Somanathan, R., & Chávez, D. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 23-27. [Link]

- Jordan, J. (n.d.). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity.

- Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

- Ghosh, A. K., & Brindisi, M. (2015). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. ChemMedChem, 10(4), 594-617. [Link]

- Frongia, A., Secci, F., & Spiga, M. (2021). Diastereodivergent Synthesis of Chiral vic-Disubstituted-Cyclobutane Scaffolds: 1,3-Amino Alcohol and 1,3-Diamine Derivatives – Preliminary Use in Organocatalysis. European Journal of Organic Chemistry, 2021(30), 4281-4293.

- Ha, H. J., Lee, S. K., & Park, Y. S. (2007). Selective Mono-BOC Protection of Diamines.

- Organic Chemistry Tutor. (2021, December 24). Curtius Rearrangement [Video]. YouTube. [Link]

- Wang, L., et al. (2022). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/-[3][3]rearrangement cascade.

- Li, Z., et al. (2024). Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. Organic Letters.

- Ha, H. J., et al. (2007). Selective Mono-BOC Protection of Diamines.

- Han, J., & Lee, E. (2021). The application of desymmetric enantioselective reduction of cyclic 1,3-dicarbonyl compounds in the total synthesis of terpenoid and alkaloid natural products. Beilstein Journal of Organic Chemistry, 17, 2456-2479.

- Miranda, M. A., & Andreu, I. (2018). Synthesis of Bis(amino acids) Containing the Styryl-cyclobutane Core by Photosensitized [2+2]-Cross-cycloaddition of Allylidene-5(4H)-oxazolones. Molecules, 23(4), 934.

- Gaware, R., & Jordis, U. (2009). Selective Mono-Boc-Protection of Bispidine. Molbank, 2009(3), M614.

- Mitsubishi Gas Chemical Company, Inc. (2016). Method for producing bis(aminomethyl)cyclohexane. U.S.

- De Vleeschouwer, F., et al. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. The Journal of Organic Chemistry, 85(13), 8436-8445.

- Davies, H. M., & Lian, Y. (2012). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 77(17), 7137-7148.

- Chen, J. R., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Journal of the American Chemical Society, 143(44), 18465-18471.

- Wang, Y., et al. (2021). Diastereoselective synthesis of 1,1,3,3-tetrasubstituted cyclobutanes enabled by cycloaddition of bicyclo[1.1.0]butanes. Organic Chemistry Frontiers, 8(1), 89-94.

- Myers, A. G. (n.d.). Cyclobutane Synthesis. Harvard University.

- Trost, B. M., & Shishado, T. (2011). Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides.

Sources

- 1. Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[3,3]-rearrangement cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Cis and Trans Isomers of tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate

(Part 2 of 2)

The Impact of Isomerism on Biological Activity

The distinct three-dimensional structures of cis and trans isomers directly influence their interactions with biological targets. This difference in spatial arrangement can lead to significant variations in pharmacological activity.[1][2] One isomer might bind with high affinity and elicit a desired therapeutic effect, while the other could be inactive, have a different activity, or even be toxic.[2][3]

For instance, in many biological systems, the "fit" of a molecule into a receptor's binding pocket is highly specific. The more linear shape of the trans-isomer of tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate might be preferred for one target, while the more compact, U-shaped cis-isomer could be a better fit for another.[1] This underscores the importance of separating and testing each isomer individually during the drug discovery process to identify the optimal candidate for a given therapeutic target.[2]

The cyclobutane ring, with its limited flexibility, provides a rigid scaffold that can favorably position substituents for interaction with a biological target.[4] This well-defined spatial arrangement is a desirable characteristic in drug design.[4]

Advanced Stereoselective Synthetic Approaches

While separation of a diastereomeric mixture is a viable strategy, stereoselective synthesis offers a more efficient and atom-economical route to the desired isomer. Several modern synthetic methods can be employed to achieve high diastereoselectivity in the formation of 1,3-disubstituted cyclobutanes.

One common and effective method is the [2+2] cycloaddition of an allenoate with a terminal alkene, which can produce 1,3-substituted cyclobutanes in high yields.[4] Other approaches include the functionalization of commercially available 1,3-disubstituted cyclobutanes and intramolecular alkylation/decarboxylation strategies using malonate derivatives.[4]

A scalable synthesis of a cis-1,3-disubstituted cyclobutane carboxylic acid scaffold has been developed featuring a diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative.[5] This highlights the potential for developing large-scale, chromatography-free synthetic methods for these valuable building blocks.[5]

Caption: Workflow for stereoselective synthesis.

Conformational Analysis and Stability

The conformational preferences of the cyclobutane ring play a significant role in determining the relative stability of the cis and trans isomers. While it is often assumed that the trans isomer is more stable due to reduced steric hindrance, this is not always the case for 1,3-disubstituted cyclobutanes.[6][7]

In some instances, the cis isomer can be more stable to avoid unfavorable 1,3-diaxial interactions that can arise in the puckered conformation of the trans isomer.[7] However, factors such as dipole-dipole interactions can influence the relative stabilities.[7] A thorough conformational analysis, often aided by computational modeling, is necessary to predict the most stable isomer.[6]

Quality Control and Isomeric Purity Assessment

For drug development and clinical applications, it is crucial to have stringent quality control measures in place to ensure the isomeric purity of the active pharmaceutical ingredient (API). Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and powerful technique for this purpose.[8][9][10]

Protocol: Chiral HPLC for Isomeric Purity

-

Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns are a popular choice for their broad applicability.[8]

-

Mobile Phase Screening: Screen a variety of mobile phases in normal-phase, reversed-phase, and polar organic modes to find the optimal conditions for separation.[8]

-

Method Optimization: Fine-tune the mobile phase composition, flow rate, and column temperature to maximize the resolution between the cis and trans isomer peaks.[8]

-

Validation: Validate the analytical method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and limit of detection/quantitation.

-

Quantification: Integrate the peak areas of the two isomers to determine the isomeric purity of the sample.

Conclusion

The cis and trans isomers of this compound are distinct chemical entities with the potential for different biological activities. A comprehensive understanding of their synthesis, separation, and characterization is essential for their effective use in drug discovery and development. This guide has provided a technical overview of these key aspects, from foundational principles to advanced analytical and synthetic strategies. By applying these methodologies, researchers can confidently navigate the challenges of working with these important stereoisomers and unlock their full potential in the pursuit of novel therapeutics.

References

- Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. (2021). The Journal of Organic Chemistry. [Link]

- Stereoselective synthesis of cis-1,3-disubstituted cyclobutyl kinase inhibitors. (2004). Organic Letters. [Link]

- The Role of Isomerism in Biological Activity. (n.d.). Solubility of Things. [Link]

- Drug candidates bearing 1,3-disubstituted cyclobutane moieties. (n.d.).

- X-Ray crystal structure of 1,2-disubstituted cyclobutane cis-7 a. (n.d.).

- Structural features which influence drug action. (2012). IS MUNI. [Link]

- Effects of Stereoisomers on Drug Activity. (2021). Advances in Bio-Science and Bio-Technology. [Link]

- From cis-Lobeline to trans-Lobeline: Study on the Pharmacodynamics and Isomeriz

- Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. (2014). Organic Letters. [Link]

- X-ray crystal structure of cyclobutane 3 (CCDC 2183363). (n.d.).

- Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. (2021). NTU > IRep. [Link]

- X-ray molecular structure of cyclobutane 2s. (n.d.).

- NMR Spectroscopy of Cyclobutanes. (n.d.).

- Conformational Analysis. XLIII. Stereochemical Studies in the Cyclobutane Ring System. (1962). The Journal of Organic Chemistry. [Link]

- 4.8: Disubstituted Cycloalkanes. (2022). Chemistry LibreTexts. [Link]

- How does NMR differentiate between cis and trans isomers?. (n.d.). TutorChase. [Link]

- CIS TRANS ISOMERS AND NMR. (2014).

- How NMR Helps Identify Isomers in Organic Chemistry?. (n.d.).

- Cyclobutanes in Organic Synthesis. (n.d.). Baran Lab. [Link]

- Conformational Analysis of 1,3-Disubstituted Cyclohexanes. (n.d.). St.

- Cyclobutane | C4H8 | MD Topology | NMR | X-Ray. (n.d.).

- Identification of Stereochemistry in Substituted Cycloalkanes. (n.d.). Chemistry School. [Link]

- tert-Butyl (trans-3-amino-3-methylcyclobutyl)

- Small Cycloalkanes: Cyclobutane - Cyclohexane, Cis / Trans Isomeris

- Playing with Selectivity for Optimal Chiral Separation. (2023).

- Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia. [Link]

- 1,3-Diphenylsulphonylcyclobutane: An unprecedented case of a higher stability of the trans isomer of 1,3-disubstituted cyclobutane. (n.d.).

- HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie. [Link]

- 3.3: Conformational analysis of cyclohexanes. (2025). Chemistry LibreTexts. [Link]

- Chiral HPLC Separ

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. biomedgrid.com [biomedgrid.com]

- 3. From cis-Lobeline to trans-Lobeline: Study on the Pharmacodynamics and Isomerization Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. csfarmacie.cz [csfarmacie.cz]

- 10. phx.phenomenex.com [phx.phenomenex.com]

The Strategic Incorporation of Boc-Protected Aminomethylcyclobutane Derivatives in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutane motif, once a synthetic curiosity, has emerged as a powerful building block in contemporary medicinal chemistry. Its unique three-dimensional structure offers a compelling alternative to more traditional saturated and aromatic rings, providing a means to fine-tune physicochemical properties and explore novel chemical space. This guide focuses on a particularly valuable class of these building blocks: Boc-protected aminomethylcyclobutane derivatives. We will delve into the synthetic strategies for their preparation, explore their key chemical characteristics, and illuminate their application in the design and development of innovative therapeutics, with a particular focus on their role in the synthesis of kinase inhibitors and G protein-coupled receptor (GPCR) modulators. This document is intended to serve as a comprehensive resource for researchers and drug development professionals seeking to leverage the unique advantages of these versatile synthons.

The Cyclobutane Advantage: A Paradigm Shift in Scaffold Design

The incorporation of a cyclobutane ring into a drug candidate can impart a range of desirable properties. Unlike planar aromatic rings, the puckered nature of the cyclobutane scaffold introduces a distinct three-dimensionality, which can enhance binding affinity and selectivity by allowing for more precise interactions with the target protein.[1][2] Furthermore, the replacement of a gem-dimethyl group or a larger ring system with a cyclobutane moiety can improve metabolic stability and reduce off-target toxicity.[1][2] The aminomethylcyclobutane core, in particular, provides a versatile scaffold with a projecting vector for further functionalization, making it an attractive starting point for the synthesis of diverse compound libraries.

Synthesis of Boc-Protected Aminomethylcyclobutane Derivatives: A Practical Approach

The synthesis of Boc-protected aminomethylcyclobutane derivatives can be approached through several strategic routes. A common and efficient method involves the initial preparation of an aminomethylcyclobutane precursor, followed by the protection of the primary amine with the tert-butyloxycarbonyl (Boc) group.

Preparation of Aminomethylcyclobutane Precursors

A key intermediate for the synthesis of the title compounds is [1-(aminomethyl)cyclobutyl]methanol. This precursor provides a handle for the introduction of the aminomethyl group onto the cyclobutane ring.

Boc Protection of the Primary Amine

The protection of the primary amine of (aminomethyl)cyclobutane or its derivatives is a critical step to enable selective transformations at other positions of the molecule. The use of di-tert-butyl dicarbonate ((Boc)₂O) is the most common and efficient method for this purpose.[3]

Experimental Protocol: Boc Protection of (Aminomethyl)cyclobutane

This protocol describes a general procedure for the N-Boc protection of a primary amine on a 1 mmol scale.

-

Materials:

-

(Aminomethyl)cyclobutane (1 mmol)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 mmol)

-

Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Methanol (MeOH), Acetonitrile, or Water)

-

Base (optional, e.g., Triethylamine (TEA), Sodium Bicarbonate (NaHCO₃), or Sodium Hydroxide (NaOH))

-

-

Procedure:

-

Dissolve the (aminomethyl)cyclobutane (1 mmol) in the chosen solvent (e.g., 10 mL of THF).

-

If the starting material is an amine salt, add a suitable base (e.g., 1.2 mmol of TEA) to the solution.

-

To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 mmol) in one portion.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

Redissolve the residue in an organic solvent such as ethyl acetate or dichloromethane.

-

Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (if a base like TEA was used), saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate in vacuo to yield the crude N-Boc protected aminomethylcyclobutane.

-

If necessary, the product can be further purified by column chromatography on silica gel.

-

| Reactant | Reagent | Solvent | Base | Time (h) | Yield (%) |

| (Aminomethyl)cyclobutane | (Boc)₂O | THF | TEA | 4 | >95 |

| (Aminomethyl)cyclobutane HCl | (Boc)₂O | DCM | NaHCO₃ | 6 | >90 |

Table 1: Representative Conditions for Boc Protection of (Aminomethyl)cyclobutane.

Reaction Workflow:

Caption: General workflow for the Boc protection of (aminomethyl)cyclobutane.

Applications in Drug Discovery: Building Blocks for Targeted Therapies

Boc-protected aminomethylcyclobutane derivatives are valuable building blocks in the synthesis of a wide range of biologically active molecules. Their utility is particularly evident in the development of kinase inhibitors and GPCR modulators.

Kinase Inhibitors

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[4][5] The development of small molecule kinase inhibitors is a major focus of modern drug discovery.[6] The aminomethylcyclobutane scaffold can serve as a key structural element in these inhibitors, providing a rigid framework for the precise positioning of pharmacophoric groups within the kinase active site.

-

Janus Kinase (JAK) Inhibitors: The JAK-STAT signaling pathway is a crucial regulator of the immune response, and inhibitors of JAKs have shown significant efficacy in the treatment of autoimmune diseases like rheumatoid arthritis and psoriasis.[][8] The aminomethylcyclobutane moiety can be incorporated into JAK inhibitors to optimize their binding affinity and selectivity.

-

Bruton's Tyrosine Kinase (BTK) Inhibitors: BTK is a key component of the B-cell receptor signaling pathway and is a validated target for the treatment of B-cell malignancies.[][10] The unique geometry of the aminomethylcyclobutane core can be exploited to design potent and selective BTK inhibitors.[][11]

Logical Relationship of Aminomethylcyclobutane in Kinase Inhibitor Design:

Caption: Role of Boc-aminomethylcyclobutane as a scaffold in kinase inhibitor development.

G Protein-Coupled Receptor (GPCR) Allosteric Modulators

GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of currently marketed drugs.[12] Allosteric modulators, which bind to a site on the receptor distinct from the endogenous ligand binding site, offer several advantages over traditional orthosteric ligands, including improved subtype selectivity and a more nuanced modulation of receptor activity.[13][14][15] The three-dimensional character of the aminomethylcyclobutane scaffold makes it an ideal starting point for the design of allosteric modulators that can fit into unique pockets on the GPCR surface.[16]

Conclusion

Boc-protected aminomethylcyclobutane derivatives have established themselves as indispensable tools in the modern drug discovery toolbox. Their unique structural and chemical properties provide medicinal chemists with a powerful means to navigate complex biological landscapes and design novel therapeutics with improved efficacy and safety profiles. The synthetic accessibility of these building blocks, coupled with their demonstrated utility in the development of targeted therapies for a range of diseases, ensures that they will continue to play a prominent role in the future of pharmaceutical research.

References

- Wessjohann, L. A., et al. (2003). Recent advances in cyclobutane chemistry. Chemical Reviews, 103(4), 1479-1528.

- Burkhard, J. A., et al. (2010). The cyclobutane motif in medicinal chemistry. Journal of Medicinal Chemistry, 53(14), 5437-5449.

- LookChem. (n.d.). [1-(aminomethyl)cyclobutyl]methanol.

- Christopoulos, A. (2019). GPCR Allosteric Modulator Discovery. Advances in Experimental Medicine and Biology, 1163, 225-251.

- Gregory, K. J., & Conn, P. J. (2015). Practical Strategies and Concepts in GPCR Allosteric Modulator Discovery: Recent Advances with Metabotropic Glutamate Receptors. ACS Chemical Neuroscience, 6(6), 847–857.

- Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester.

- Valverde, R., et al. (2016). Drug Design Strategies for GPCR Allosteric Modulators. ACS Medicinal Chemistry Letters, 7(4), 361–366.

- DiscoverX. (2017, April 11).

- Kenakin, T. (2019). Biased Allosteric Modulators: New Frontiers in GPCR Drug Discovery. Trends in Pharmacological Sciences, 40(1), 48-61.

- Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES.

- Roskoski, R., Jr. (2019). Small molecule kinase inhibitors in the treatment of cancer. Pharmacological Research, 139, 352-365.

- Al-Salama, Z. T. (2023).

- Al-Shammari, A. M., et al. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals, 15(10), 1177.

- Wang, Y., et al. (2014). Synthesis and Anti-Tumor Activity of Novel Aminomethylated Derivatives of Isoliquiritigenin. Molecules, 19(11), 17714-17729.

- Ferla, S., & Garonzi, M. (2021).

- Akinleye, A., et al. (2013). Bruton's tyrosine kinase inhibitors and their clinical potential in the treatment of B-cell malignancies: focus on ibrutinib.

- Burger, J. A. (2022, June 6). Bruton's tyrosine kinase inhibition in CLL: present and future. memo inOncology.

- DermNet. (n.d.). Janus kinase inhibitors.

- Burger, J. A. (2020, May 19). Approved BTK Inhibitors for CLL. Targeted Oncology.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. tert-butyl (3-tosyl-cyclobutyl)-carbamate synthesis - chemicalbook [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 8. dermnetnz.org [dermnetnz.org]

- 10. Bruton’s tyrosine kinase inhibitors and their clinical potential in the treatment of B-cell malignancies: focus on ibrutinib - PMC [pmc.ncbi.nlm.nih.gov]

- 11. memoinoncology.com [memoinoncology.com]

- 12. GPCR Allosteric Modulator Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Practical Strategies and Concepts in GPCR Allosteric Modulator Discovery: Recent Advances with Metabotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Drug Design Strategies for GPCR Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. Biased Allosteric Modulators: New Frontiers in GPCR Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate in Modern Medicinal Chemistry: A Technical Guide

Abstract

In the landscape of modern drug discovery, the pursuit of molecules with enhanced three-dimensionality and optimized pharmacokinetic profiles is paramount. Moving beyond traditional flat, aromatic structures, medicinal chemists are increasingly turning to saturated carbocyclic scaffolds to achieve these goals. Among these, the cyclobutane ring has emerged as a powerful structural motif. This technical guide provides an in-depth exploration of tert-butyl (3-(aminomethyl)cyclobutyl)carbamate, a key building block that embodies the strategic advantages of the cyclobutane scaffold. We will dissect its synthesis, physicochemical properties, and pivotal applications as a conformationally restricted diamine surrogate and a rigid linker in advanced modalities like Proteolysis-Targeting Chimeras (PROTACs). This document serves as a resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into leveraging this versatile compound to accelerate the discovery of novel therapeutics.

The Ascendance of Saturated Scaffolds: Why Cyclobutane?

For decades, aromatic rings have been a mainstay in drug design, valued for their predictable geometry and ability to engage in π-stacking interactions. However, their planarity and high sp2-carbon character can contribute to metabolic liabilities, poor solubility, and potential off-target effects.[1] The strategic incorporation of saturated, sp3-rich scaffolds is a validated approach to mitigate these issues and improve clinical success rates.[1]

The cyclobutane ring, in particular, offers a unique combination of properties that make it an attractive alternative to both linear alkanes and other cyclic systems.[2][3]

-

Conformational Restriction: The puckered, four-membered ring rigidly holds substituents in well-defined spatial orientations. This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially increasing potency.[2][4]

-

Improved Physicochemical Properties: Replacing a flat aromatic ring with a cyclobutane moiety increases the fraction of sp3-hybridized carbons (Fsp3), a parameter strongly correlated with improved solubility, metabolic stability, and overall drug-likeness.[1][5]

-

Vectorial Control: The defined cis and trans geometries of 1,3-disubstituted cyclobutanes allow for precise control over the exit vectors of attached pharmacophores, enabling chemists to fine-tune interactions within a binding pocket.[2]

-

Novel Chemical Space: As a bioisostere for phenyl or gem-dimethyl groups, the cyclobutane scaffold provides access to novel intellectual property and allows for exploration of previously inaccessible regions of chemical space.[2][6]

Synthesis and Chemical Profile of this compound

This compound is a bifunctional building block featuring a primary amine and a tert-butyloxycarbonyl (Boc)-protected amine, installed on a cyclobutane core. The trans isomer is most commonly utilized in medicinal chemistry for its linear, extended conformation.

| Property | Value | Source(s) |

| Chemical Name | tert-Butyl (trans-3-(aminomethyl)cyclobutyl)carbamate | [7] |

| CAS Number | 1214727-57-7 | [7][8] |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [9] |

| Molecular Weight | 200.28 g/mol | [9] |

| Appearance | Solid | [10] |

| Key Feature | Orthogonally protected diamine on a rigid scaffold | N/A |

Rationale and Protocol for Synthesis

The synthesis of this building block leverages the principles of amine protection chemistry. The Boc group is ideal for this purpose due to its robustness under a wide range of conditions (e.g., basic hydrolysis, hydrogenolysis) and its clean, quantitative removal under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane).[11] A common synthetic strategy involves the mono-protection of the corresponding diamine.

Protocol: Mono-Boc Protection of trans-1,3-Cyclobutanedimethanamine

-

Causality: This protocol relies on using the diamine as the limiting reagent and slowly introducing the protecting agent, di-tert-butyl dicarbonate (Boc₂O). This controlled addition minimizes the formation of the di-protected byproduct. The choice of a solvent system like dichloromethane (DCM) is based on its inertness and ability to dissolve both the amine and the Boc anhydride.

-

Step-by-Step Methodology:

-

Reaction Setup: To a stirred solution of trans-1,3-cyclobutanedimethanamine dihydrochloride (1.0 eq.) in DCM at 0 °C, add triethylamine (2.2 eq.) to liberate the free diamine.

-

Boc₂O Addition: Dissolve di-tert-butyl dicarbonate (1.0 eq.) in DCM. Add this solution dropwise to the reaction mixture over 1-2 hours, maintaining the temperature at 0 °C. The slow addition is critical to favor mono-protection.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS to confirm the consumption of the starting material.

-

Workup: Quench the reaction with water. Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product, containing the desired mono-protected product, di-protected byproduct, and unreacted starting material, is purified by column chromatography on silica gel (using a gradient of methanol in DCM) to yield tert-butyl (trans-3-(aminomethyl)cyclobutyl)carbamate as a solid.

-

Core Application: A Conformationally Restricted Diamine Synthon

The primary utility of this compound is as a versatile, bifunctional linker. The differential protection allows for selective reaction at the free primary amine, followed by deprotection and subsequent functionalization of the second amine. This enables the controlled, stepwise construction of complex molecules where the cyclobutane core serves to rigidly orient the appended molecular fragments.

Protocol: Amide Bond Formation

-

Causality: This protocol demonstrates the coupling of a carboxylic acid to the free amine. Peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are employed because they are highly efficient, minimize racemization of chiral centers adjacent to the carboxylic acid, and operate under mild conditions compatible with a wide range of functional groups. A non-nucleophilic base like diisopropylethylamine (DIPEA) is used to neutralize the acid and facilitate the reaction without competing as a nucleophile.

-

Step-by-Step Methodology:

-

Activation: In a round-bottom flask, dissolve the carboxylic acid of interest (1.0 eq.), HATU (1.1 eq.), and DIPEA (2.0 eq.) in an anhydrous aprotic solvent such as dimethylformamide (DMF). Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

-

Coupling: Add a solution of this compound (1.05 eq.) in DMF to the activated mixture.

-

Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor for completion by LC-MS.

-

Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude product by flash chromatography to obtain the desired amide.

-

Case Study: Integrin Antagonists

The integrin family of cell surface receptors are key targets in oncology and other diseases.[5] The development of small molecule antagonists often requires a scaffold that can accurately mimic the canonical Arginine-Glycine-Aspartic acid (RGD) binding motif. Research has shown that a functionalized cyclobutane ring can serve as an excellent central scaffold for this purpose. In this context, cyclobutylamine derivatives, accessible from building blocks like the title compound, are used to project the necessary pharmacophores—an arginine mimetic and an aspartic acid mimetic—into the correct orientation for potent receptor binding. The metabolic stability imparted by the cyclobutane core is an additional, significant advantage in developing these drug candidates.[5]

Advanced Application in Proteolysis-Targeting Chimeras (PROTACs)

PROTACs represent a revolutionary therapeutic modality that co-opts the cell's own ubiquitin-proteasome system to selectively degrade disease-causing proteins.[7][12] These heterobifunctional molecules consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, joined by a chemical linker.

The linker is not merely a spacer; its length, rigidity, and chemical nature are critical for inducing a productive ternary complex (Target Protein–PROTAC–E3 Ligase) and achieving efficient degradation. This compound has been explicitly identified as a valuable linker component in PROTAC synthesis.[7][12][13][14]

-

Rationale for Use:

-

Rigidity: The cyclobutane ring provides a rigid, well-defined linker element. This can reduce the entropic cost of forming the ternary complex compared to flexible alkyl chains, potentially leading to more potent and efficient degraders.

-

Vectorial Projection: The trans-1,3-disubstitution pattern projects the two ends of the PROTAC in a linear but non-planar fashion, which can be optimal for spanning the distance between the target protein and the E3 ligase.

-

Synthetic Accessibility: As a bifunctional building block, it is readily incorporated into a modular PROTAC synthesis workflow.

-

Summary and Future Perspectives

This compound is more than just a chemical reagent; it is a strategic tool for imparting desirable drug-like properties into novel therapeutic candidates. Its value stems from the unique attributes of the cyclobutane scaffold—conformational rigidity, metabolic stability, and three-dimensionality—combined with the synthetic versatility afforded by its orthogonally protected diamine functionality.

Key Takeaways:

-

It provides a direct route to incorporating a rigid, 1,3-disubstituted cyclobutane core.

-

The Boc-protection scheme allows for controlled, sequential synthesis of complex architectures.

-

It is a validated building block for creating conformationally restricted scaffolds for targets like integrins.

-

It serves as a valuable rigid linker component in the design of advanced therapeutics such as PROTACs.

Looking forward, the application of this and similar cyclobutane building blocks is set to expand. As drug discovery programs continue to tackle more challenging biological targets, such as protein-protein interactions, the ability to precisely control the 3D orientation of pharmacophores will become even more critical. The exploration of different stereoisomers and substitution patterns on the cyclobutane ring will undoubtedly unlock new avenues for creating the next generation of highly specific and effective medicines.

References

- Steverlynck, J., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link][2][3][6]

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Cyclobutane Carboxamide in Modern Drug Discovery.

- Various Authors. (2023). Cyclobutane-containing scaffolds in bioactive small molecules.

- Nash, A. F., et al. (2021). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry, 12(10), 1735-1740. [Link]

- National Center for Biotechnology Information. (n.d.). Tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate.

- Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. [Link]

- Novartis AG, et al. (2020). Cyano cyclobutyl compounds for cbl-b inhibition and uses thereof.

- Ferrer Internacional, S.A. (2019). Method for preparing tert-butyl n-((1r,2s,5s) -...).

- National Institute of Standards and Technology. (n.d.).

- Ferrer Internacional, S.A. (2019). Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino) -...).